2-(3,4-Dimethoxyphenyl)butanoic acid
Overview
Description
2-(3,4-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol . It is characterized by the presence of a butanoic acid moiety attached to a 3,4-dimethoxyphenyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals
Safety and Hazards
The safety data sheet for a related compound, 4-(3,4-Dimethoxyphenyl)butyric acid, indicates that it causes serious eye irritation . It is recommended to wash skin thoroughly after handling and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound is used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets by forming or breaking bonds, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Pharmacokinetics
Its molecular weight of 22426 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the body.
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level, potentially altering protein structure or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)butanoic acid typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 3,4-dimethoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzoic acid
- 2-(3,4-Dimethoxyphenyl)propanoic acid
Comparison: 2-(3,4-Dimethoxyphenyl)butanoic acid is unique due to its butanoic acid moiety, which imparts different chemical and physical properties compared to similar compounds with shorter or different alkyl chains.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-9(12(13)14)8-5-6-10(15-2)11(7-8)16-3/h5-7,9H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKKUPHTDWMADK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474276 | |
Record name | 2-(3,4-dimethoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138505-15-4 | |
Record name | 2-(3,4-dimethoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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